{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone
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Overview
Description
{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone is a complex organic compound that features a benzofuran core, a phenylpiperazine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the phenylpiperazine and thiophene groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group or other reactive sites on the molecule.
Reduction: This can affect the ketone or other reducible groups.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.
Scientific Research Applications
{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzofuran and thiophene groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
(3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione: Exhibits potent cholinesterase inhibition.
Uniqueness
{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone is unique due to its combination of a benzofuran core, phenylpiperazine moiety, and thiophene group, which together confer distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C24H22N2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
[5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C24H22N2O3S/c27-21-6-7-22-23(20(15-29-22)24(28)17-8-13-30-16-17)19(21)14-25-9-11-26(12-10-25)18-4-2-1-3-5-18/h1-8,13,15-16,27H,9-12,14H2 |
InChI Key |
UVNLHDAXWWSACF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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